molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B1599382
CAS RN: 33050-32-7
M. Wt: 170.56 g/mol
InChI Key: OXXDECZCLRNVKK-UHFFFAOYSA-N
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Description

“6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds, which have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, including “this compound”, has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Synthesis and Structural Analysis

  • Recent studies have focused on synthesizing and characterizing pyridazine derivatives like 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one due to their significant biological properties. These compounds have been synthesized and analyzed using techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for theoretical analysis, complementing experimental data (Sallam et al., 2021).

Medicinal Chemistry and Pharmaceutical Importance

  • In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including this compound, have shown significant pharmaceutical importance. The synthesis methods and structural analysis of these compounds, including their interaction energies and molecular packing, are areas of active research (Sallam et al., 2021).

Application in Cytotoxic Agents

  • Some derivatives of this compound have been synthesized and evaluated as cytotoxic agents. These compounds have shown potential in vitro cytotoxic activities against various cell lines, including Acute Lymphoblastic Leukemia and breast adenocarcinoma cells. The apoptotic effects and caspase activation induced by these compounds have been studied, indicating their potential as therapeutic agents (Mamta et al., 2019).

Antiviral and Antimicrobial Activities

  • Triazolopyridazine derivatives, including this compound, have been explored for their antiviral activities, particularly against the hepatitis A virus. These studies utilize plaque reduction infectivity assays to determine the effectiveness of these compounds in virus count reduction (Shamroukh & Ali, 2008).
  • Additionally, some derivatives have shown promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The synthesis and antimicrobial testing of these compounds are key areas of research in this field (El-Salam et al., 2013).

properties

IUPAC Name

6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXDECZCLRNVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423341
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33050-32-7
Record name 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3 g (20 mmol) of 3,6-dichloropyridazine and 4.5 g (40 mmol) semicarbazide hydrochloride in 100 mL of a 3:1 mixture of ethanol/water was added 5 drops of concentrated hydrochloric acid. The resulting solution was heated to reflux for 24 h under nitrogen then evaporated in vacuo and the resulting solid was recrystallized from ethanol to yield the title compound as a yellow crystalline solid. A similar route to this compound is described in the literature (P. Francavilla, et. al. J. Heterocyclic Chem., 1971, 8, 415-419). LC/MS 171.2 (M+1).
Quantity
3 g
Type
reactant
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4.5 g
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reactant
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ethanol water
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

39 g. of 3-chloro-6-hydrazino-1(6H)pyridazinecarboxylic acid, ethyl ester (0.18 mol.) are added to a solution of 4.9 g. of sodium (0.216 mol.) in 400 ml. of absolute ethanol and the mixture is then refluxed for 4 hours with stirring. After cooling, the sodium salt of 6-chloro-1,2,4,-triazolo[4,3-b]pyridazin-3(2H)-one is filtered off, washed with ether and, after drying, dissolved in water. Acidification with acetic acid (25%) precipitates the free compound which then is filtered off, washed with water and dried, yielding 26 g. (85%) of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)one, which is recrystallized from ethanol, m.p. 273°-274° .
Quantity
0.18 mol
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reactant
Reaction Step One
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0.216 mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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